Hamamelitannin Hamamelitannin 2-C-((Galloyloxy)methyl)-D-ribose 5-gallate is a natural product found in Hamamelis virginiana with data available.
Brand Name: Vulcanchem
CAS No.: 469-32-9
VCID: VC21351606
InChI: InChI=1S/C20H20O14/c21-9-1-7(2-10(22)14(9)25)17(28)32-5-13-16(27)20(31,19(30)34-13)6-33-18(29)8-3-11(23)15(26)12(24)4-8/h1-4,13,16,19,21-27,30-31H,5-6H2
SMILES: C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O
Molecular Formula: C20H20O14
Molecular Weight: 484.4 g/mol

Hamamelitannin

CAS No.: 469-32-9

Cat. No.: VC21351606

Molecular Formula: C20H20O14

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

Hamamelitannin - 469-32-9

CAS No. 469-32-9
Molecular Formula C20H20O14
Molecular Weight 484.4 g/mol
IUPAC Name [3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C20H20O14/c21-9-1-7(2-10(22)14(9)25)17(28)32-5-13-16(27)20(31,19(30)34-13)6-33-18(29)8-3-11(23)15(26)12(24)4-8/h1-4,13,16,19,21-27,30-31H,5-6H2
Standard InChI Key FEPAFOYQTIEEIS-UHFFFAOYSA-N
Isomeric SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@](COC(=O)C2=CC(=C(C(=C2)O)O)O)(C=O)O)O)O
SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O
Melting Point 146 - 147 °C

Chemical Properties and Structure

Hamamelitannin features a complex molecular structure with the chemical formula C₂₀H₂₀O₁₄ and a molecular weight of 484.36 g/mol . The compound is characterized by its multiple hydroxyl groups typical of polyphenolic compounds, which contribute significantly to its biological activities, particularly its antioxidant properties.

Physical and Chemical Characteristics

Hamamelitannin exists as a white to off-white solid with specific physical properties that influence its handling and storage requirements. The compound has been well-characterized in terms of its basic physicochemical attributes.

PropertyValueReference
CAS Number469-32-9
Molecular FormulaC₂₀H₂₀O₁₄
Molecular Weight484.36 g/mol
Physical StateSolid, White to Off-White
Melting Point145-147°C
Boiling Point948.7±65.0°C (Predicted)
Density1.771±0.06 g/cm³ (20°C)
Optical Rotation[α]D19 +32.6° (c = 1.5)
pKa8.40±0.15 (Predicted)
LogP3.120 (estimated)

Solubility and Stability

Understanding the solubility characteristics of hamamelitannin is essential for laboratory research and potential pharmaceutical applications. The compound has limited solubility in common organic solvents but demonstrates good solubility in DMSO.

SolventSolubilityReference
DMSO20 mg/mL (41.3 mM)
WaterSlightly soluble
ChloroformSlightly soluble
Storage StabilityPowder: -20°C for 3 years; In solvent: -80°C for 1 year

The compound is noted to be hygroscopic, requiring careful storage conditions to maintain stability . For laboratory usage, hamamelitannin solutions should be stored at -80°C to ensure long-term stability, with recommendations to avoid repeated freeze-thaw cycles to prevent degradation .

Source and Natural Occurrence

Botanical Origin

Extraction and Isolation

The extraction of hamamelitannin typically involves specialized processes to isolate it from plant material. Conventional extraction methods utilize organic solvents to separate the compound from the bark of Hamamelis virginiana. The purification process often requires multiple chromatographic techniques to achieve high-purity hamamelitannin suitable for research applications or analytical standards .

Biological Activities

Antioxidant Properties

One of the most remarkable properties of hamamelitannin is its potent antioxidant activity, particularly its ability to scavenge superoxide anion radicals. Research has demonstrated that hamamelitannin is significantly more effective than ascorbic acid, a common reference antioxidant.

Antioxidant ParameterValueComparisonReference
IC₅₀ for superoxide anion radical scavenging1.38 ± 0.06 μMAscorbic acid: 23.31 ± 2.23 μM
Fibroblast survival rate after oxidative challenge85.5 ± 3.3%Control: 27.2 ± 4.3%

Antibiofilm and Antimicrobial Properties

Hamamelitannin exhibits significant activity against bacterial biofilms, which are structured communities of microorganisms attached to surfaces and embedded in a self-produced extracellular polymeric substance. These biofilms are notoriously resistant to conventional antibiotic treatments and represent a significant challenge in medical settings.

The compound functions as a quorum-sensing (QS) inhibitor, disrupting the communication systems that bacteria use to coordinate biofilm formation and virulence expression . Specifically, hamamelitannin increases the susceptibility of Staphylococcus aureus biofilms to antibiotic treatment by affecting peptidoglycan biosynthesis and extracellular DNA (eDNA) release .

In vivo studies using Caenorhabditis elegans and mouse mammary gland infection models have confirmed that hamamelitannin enhances the efficacy of antibiotics against S. aureus infections . This synergistic effect with conventional antibiotics suggests potential applications in combating antibiotic-resistant infections, particularly those involving biofilm formation.

Cytotoxic and Anticancer Properties

Hamamelitannin demonstrates selective cytotoxic activity against colon cancer cells, suggesting potential applications in cancer therapeutics . The specificity of this cytotoxic effect is particularly noteworthy, as it indicates that hamamelitannin may target cancer cells while potentially sparing normal cells from extensive damage.

Cellular Protection Mechanisms

Beyond its direct antioxidant activity, hamamelitannin provides cellular protection through multiple mechanisms:

  • Protection against cell damage induced by peroxides

These protective mechanisms suggest potential applications in preventing oxidative stress-related cellular damage and associated pathologies.

Research Findings and Applications

Biomedical Applications

The multifaceted biological activities of hamamelitannin suggest several potential biomedical applications:

  • Infection Control: As a biofilm disruptor and quorum-sensing inhibitor, hamamelitannin shows promise in combating biofilm-associated infections, particularly those involving antibiotic-resistant Staphylococcus aureus .

  • Cancer Treatment: The selective cytotoxicity against colon cancer cells suggests potential applications in targeted cancer therapies .

  • Dermatological Applications: Building on the traditional use of witch hazel extracts, purified hamamelitannin may have applications in dermatological conditions, particularly those involving inflammation or oxidative damage.

Laboratory and Analytical Applications

Hamamelitannin is commercially available as an analytical standard for laboratory research. The compound is marketed under various designations, including ROTICHROM® HPLC, indicating its use in analytical chemistry applications, particularly high-performance liquid chromatography .

Pack SizePrice (USD)AvailabilityReference
1 mg$98In Stock
5 mg$198In Stock
10 mg$297In Stock
25 mg$515In Stock
50 mg$735In Stock

For laboratory usage, specific guidelines for the preparation and storage of hamamelitannin solutions are recommended:

  • Selection of appropriate solvents based on solubility characteristics (DMSO typically preferred)

  • Preparation of stock solutions at specific concentrations

  • Storage at recommended temperatures (-80°C for long-term storage)

  • Avoidance of repeated freeze-thaw cycles to maintain compound integrity

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